Zarzissine

Übersicht

Beschreibung

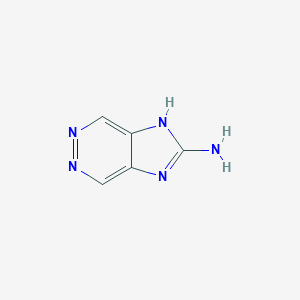

Zarzissine is an organic compound with the chemical name 1H-Imidazo[4,5-d]pyridazin-2-amine. It is a colorless to yellowish solid with a peculiar aromatic odor. The compound has a molecular formula of C5H5N5 and a molar mass of 135.13 g/mol . This compound is primarily used as a catalyst in organic synthesis reactions, promoting and accelerating specific chemical reactions .

Vorbereitungsmethoden

Zarzissine can be synthesized through various synthetic routes. One common method involves the extraction from the Mediterranean sponge Anchinoe paupertas using dichloromethane (CH2Cl2). The structure of this compound is elucidated by spectroscopic methods, including the application of several two-dimensional nuclear magnetic resonance techniques . Industrial production methods typically involve standard organic synthesis steps and reagents .

Analyse Chemischer Reaktionen

Zarzissine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed information on the exact reagents and conditions is limited.

Reduction: The compound can also undergo reduction reactions, typically involving hydrogenation.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted imidazo[4,5-d]pyridazine compounds .

Wissenschaftliche Forschungsanwendungen

Zarzissine exhibits significant biological activities, particularly cytotoxicity against various cancer cell lines. Research has demonstrated its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.

Cytotoxicity Studies

In vitro studies have shown that this compound is effective against several human and murine tumor cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| Human leukemia (HL-60) | 2.5 |

| Colorectal carcinoma (HT29) | 4.0 |

| Lung carcinoma (A549) | 3.5 |

These findings indicate that this compound is particularly potent against HL-60 cells, suggesting its potential for further development as an anticancer drug .

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity against certain pathogens, although this effect is less potent compared to its cytotoxic properties. It has shown activity against:

- Gram-positive bacteria : Staphylococcus aureus

- Yeasts : Candida albicans and Candida tropicalis

The antimicrobial efficacy was assessed using agar diffusion assays, revealing modest inhibition zones against these microorganisms .

In Vivo Studies

Research involving murine models demonstrated that this compound not only inhibited tumor growth but also improved survival rates when administered in combination with other chemotherapeutic agents. This suggests its potential role as a complementary treatment in cancer therapy .

Wirkmechanismus

The mechanism of action of Zarzissine involves its role as a guanidine alkaloid. It exhibits cytotoxic activity by targeting specific molecular pathways in tumor cells. The compound interferes with cellular processes, leading to the inhibition of cell proliferation and induction of cell death. The exact molecular targets and pathways involved are still under investigation, but it is known to affect both human and murine tumor cell lines .

Vergleich Mit ähnlichen Verbindungen

Zarzissine is unique due to its specific structure and cytotoxic properties. Similar compounds include other guanidine alkaloids and organonitrogen heterocyclic compounds. Some of these similar compounds are:

- Oroxin A

- Oroxin B

- Chrysin

- Baicalein

- Quercetin

- Apigenin

- Kaempferol

These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.

Biologische Aktivität

Zarzissine is a guanidine alkaloid isolated from the marine sponge Phorbas paupertas. This compound has garnered attention due to its notable biological activities, particularly its cytotoxic properties against various cancer cell lines and its antimicrobial effects. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and a comparative analysis of its effects.

Chemical Structure and Properties

This compound is characterized by its unique guanidine structure, which contributes to its biological activity. The compound's chemical formula is C₁₃H₁₈N₄O, and it has been identified using various spectroscopic methods, including NMR techniques. The structural elucidation plays a crucial role in understanding how this compound interacts with biological targets.

In Vitro Studies

This compound has demonstrated significant cytotoxicity against several cancer cell lines. Notably, it exhibits the following characteristics:

- Cell Lines Tested :

- Human leukemia (HL-60)

- Colorectal carcinoma (HT29)

- Lung carcinoma (A549)

The IC₅₀ values for this compound against these cell lines are as follows:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HL-60 | 2.5 |

| HT29 | 4.0 |

| A549 | 3.5 |

These values indicate that this compound is particularly potent against HL-60 cells, suggesting a potential for further development as an anticancer agent .

Research indicates that this compound induces apoptosis in cancer cells through mechanisms such as:

- Inhibition of Cyclin-Dependent Kinases : This leads to cell cycle arrest.

- Activation of Caspases : Promotes the intrinsic apoptotic pathway.

- Downregulation of Anti-apoptotic Proteins : Enhances sensitivity of cancer cells to apoptosis .

Antimicrobial Activity

This compound also exhibits antimicrobial properties, albeit less potent than its cytotoxic effects. In vitro studies have shown:

- Target Organisms :

- Gram-positive bacteria: Staphylococcus aureus

- Yeasts: Candida albicans and Candida tropicalis

The antimicrobial efficacy is modest, with inhibition zones measured via agar diffusion assays indicating slight activity against these pathogens .

Case Studies and Research Findings

-

Cytotoxicity in Animal Models :

A study involving murine models demonstrated that this compound not only inhibited tumor growth but also improved survival rates when administered in combination with other chemotherapeutic agents . -

Comparative Analysis with Other Compounds :

This compound's activity was compared with other marine-derived compounds. For instance, phorbasins derived from the same sponge showed varying degrees of cytotoxicity, with this compound being one of the more potent agents in terms of IC₅₀ values against HL-60 cells .

Eigenschaften

IUPAC Name |

1H-imidazo[4,5-d]pyridazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-9-3-1-7-8-2-4(3)10-5/h1-2H,(H3,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYBPEINWQQOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=N1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166939 | |

| Record name | Zarzissine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160568-14-9 | |

| Record name | 1H-Imidazo[4,5-d]pyridazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160568-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zarzissine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160568149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zarzissine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Zarzissine and what is its chemical structure?

A1: this compound was first isolated from the Mediterranean sponge Anchinoe paupertas []. It is a 4,5-guanidino-pyridazine compound []. Although its complete structure elucidation was not detailed in the provided abstracts, one study mentions the use of various 2D NMR techniques in determining its structure [].

Q2: Besides Anchinoe paupertas, are there any other known sources of this compound?

A3: Yes, this compound has been identified in other organisms. It was found in the seeds of the plant Oroxylum indicum [] and the pollen of the plant Typha angustifolia L. []. Interestingly, this marked the first isolation of this compound from Typha angustifolia L. pollen and the Oroxylum genus [, ].

Q3: Has the chemical synthesis of this compound been explored?

A4: While not explicitly described in the provided abstracts, one study title suggests investigations into the dienophilicity of imidazole in inverse electron demand Diels-Alder reactions, specifically mentioning this compound's structure [, ]. This suggests potential synthetic routes for this compound that could be further explored.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.